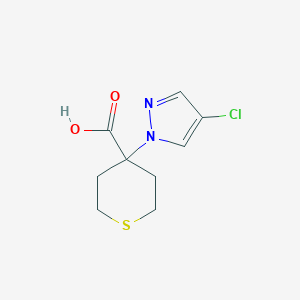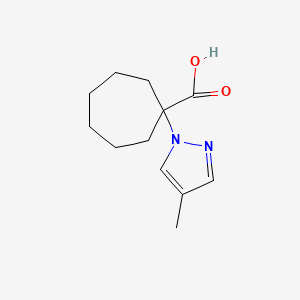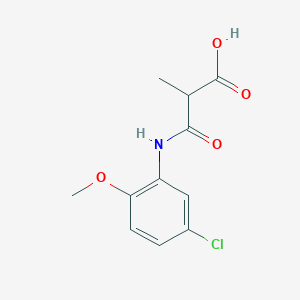
4-(4-Chloropyrazol-1-yl)thiane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chloropyrazol-1-yl)thiane-4-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound is also known as CP-690,550 and belongs to the class of Janus kinase (JAK) inhibitors.
Mecanismo De Acción
The mechanism of action of 4-(4-Chloropyrazol-1-yl)thiane-4-carboxylic acid involves the inhibition of JAK enzymes, specifically JAK1 and JAK3. These enzymes are involved in the signaling pathways of various cytokines and growth factors, including interleukin-2 (IL-2), interleukin-6 (IL-6), and interferon-gamma (IFN-γ). By inhibiting these enzymes, the compound can block the downstream signaling pathways and reduce inflammation and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its JAK inhibitory activity. The compound can reduce the production of pro-inflammatory cytokines, such as IL-2, IL-6, and IFN-γ, and increase the production of anti-inflammatory cytokines, such as IL-10. This leads to a reduction in inflammation and immune response, which can provide relief from the symptoms of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The primary advantage of 4-(4-Chloropyrazol-1-yl)thiane-4-carboxylic acid in lab experiments is its potent JAK inhibitory activity. The compound can be used to study the role of JAK enzymes in various signaling pathways and diseases. However, one limitation of the compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 4-(4-Chloropyrazol-1-yl)thiane-4-carboxylic acid. One direction is to explore its potential applications in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. Another direction is to investigate its role in cancer therapy, as JAK enzymes have been shown to play a role in tumor growth and metastasis. Additionally, researchers can explore the use of this compound in combination with other drugs to enhance its therapeutic potential and reduce side effects.
Métodos De Síntesis
The synthesis of 4-(4-Chloropyrazol-1-yl)thiane-4-carboxylic acid involves the reaction of 4-chloropyrazole with 2-chlorothiophene-3-carboxylic acid in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction is carried out in a solvent, such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA), at an elevated temperature. The resulting product is then purified by column chromatography or recrystallization to obtain the final product.
Aplicaciones Científicas De Investigación
The primary application of 4-(4-Chloropyrazol-1-yl)thiane-4-carboxylic acid is in the field of medicinal chemistry. The compound is a potent JAK inhibitor that has been shown to have therapeutic potential in the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound works by inhibiting the activity of JAK enzymes, which play a crucial role in the signaling pathways of cytokines and growth factors. By blocking the JAK enzymes, the compound can reduce inflammation and suppress the immune system, thereby providing relief from the symptoms of autoimmune diseases.
Propiedades
IUPAC Name |
4-(4-chloropyrazol-1-yl)thiane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2S/c10-7-5-11-12(6-7)9(8(13)14)1-3-15-4-2-9/h5-6H,1-4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWUXQVXIICKMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(C(=O)O)N2C=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(3-Chlorophenyl)piperidin-1-yl]-2-oxoacetic acid](/img/structure/B7628220.png)


![4-(1,4-Diazepan-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B7628268.png)
![2-[(1-Tert-butylpyrazolo[3,4-d]pyrimidin-4-yl)amino]acetic acid](/img/structure/B7628274.png)
![[2-[[4-(dimethylamino)phenyl]methylamino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7628281.png)
![2-[4-(4-Chlorophenyl)butanoylamino]-2-methylpropanoic acid](/img/structure/B7628283.png)




![1-(1,7-Diazaspiro[4.4]nonan-7-yl)-2-methylpropan-1-one](/img/structure/B7628335.png)
![2-(3-fluorophenyl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide](/img/structure/B7628342.png)

